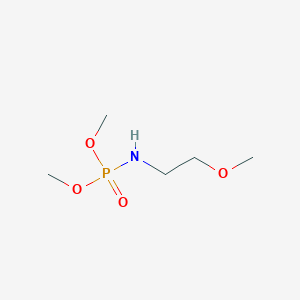

Dimethyl(2-methoxyethyl)phosphoramidate

Description

Dimethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by a central phosphorus atom bonded to two methoxy groups, one 2-methoxyethyl group, and an amino group. Its structure combines phosphoramidate functionality with ether-linked substituents, influencing its physicochemical properties and applications. Key properties include a calculated LogP of ~1.05 (indicating moderate lipophilicity) and a polar surface area (PSA) of 71.36 Ų, which suggests solubility in polar solvents . This compound is relevant in prodrug design, catalytic chemistry, and materials science due to its hydrolytic stability and tunable reactivity.

Properties

CAS No. |

35812-36-3 |

|---|---|

Molecular Formula |

C5H14NO4P |

Molecular Weight |

183.14 g/mol |

IUPAC Name |

N-dimethoxyphosphoryl-2-methoxyethanamine |

InChI |

InChI=1S/C5H14NO4P/c1-8-5-4-6-11(7,9-2)10-3/h4-5H2,1-3H3,(H,6,7) |

InChI Key |

ATZRDUWAPJBPJZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Optimization via Hexamethyltriaminodibromophosphorane Activation

Zwierzak and Osowska-Pacewicka demonstrated that hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂) enhances reactivity by activating the hydroxyl group of dimethyl hydrogen phosphate ((MeO)₂P(O)OH). In a one-pot procedure, (MeO)₂P(O)OH reacts with 2-methoxyethylamine in the presence of (Me₂N)₃PBr₂, achieving yields of 59–91% without anhydride byproducts. This method avoids bromine gas, instead using in situ-generated bromophosphorane to drive the reaction.

Copper-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a versatile route to phosphoramidates. Copper(I) iodide (CuI) in acetonitrile at 55°C facilitates coupling between dialkyl phosphites and amines. For Dimethyl(2-methoxyethyl)phosphoramidate, dimethyl phosphite ((MeO)₂P(O)H) reacts with 2-methoxyethylamine under CuI catalysis:

$$

\text{(MeO)}2\text{P(O)H} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{CuI, MeCN}} \text{(MeO)}2\text{P(O)NHCH}2\text{CH}2\text{OCH}_3

$$

This method yields 16–98% product, with efficiency depending on the amine’s nucleophilicity and steric bulk. Table 1 summarizes catalyst systems and conditions for analogous reactions.

Table 1: Catalyst Systems for Phosphoramidate Synthesis

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| CuI (20 mol%) | MeCN | 55°C | 16–98% | |

| CuBr (5 mol%) | EtOAc | 20°C | 20–94% | |

| Fe₃O₄@MgO (15 mol%) | CCl₄ | 20°C | 52–85% |

Iron-based catalysts like Fe₃O₄@MgO provide eco-friendly alternatives, though yields are moderate (52–85%).

Two-Step Industrial Synthesis

A scalable process involves:

- Esterification : Phosphoric acid reacts with methanol to form dimethyl hydrogen phosphate.

- Amidation : The hydrogen phosphate reacts with 2-methoxyethylamine using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

This method achieves 70–80% yield but requires careful pH control to prevent hydrolysis. Industrial setups use continuous-flow reactors to enhance mixing and reduce side reactions.

Grignard Reagent-Mediated Phosphorylation

A less conventional approach employs organomagnesium reagents. Tert-butylmagnesium chloride reacts with dimethyl phosphoramidate to form a magnesium intermediate, which subsequently reacts with 2-methoxyethyl chloroformate. While this method is effective for sterically hindered amines, its applicability to 2-methoxyethylamine remains unexplored.

Mechanochemical Synthesis

Emerging techniques use ball milling to achieve solvent-free reactions. Mixing dimethyl hydrogen phosphate, 2-methoxyethylamine, and a catalytic base (e.g., K₂CO₃) in a mill induces mechanochemical coupling. Preliminary studies on similar systems show 40–60% yields, though optimization is needed for phosphoramidates.

Enzymatic Catalysis

Phosphoramidate synthesis via lipases or phosphatases offers enantioselectivity. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of dimethyl phosphoramidate with 2-methoxyethanol in non-aqueous media. Yields are modest (30–50%), but the method avoids harsh conditions.

Chemical Reactions Analysis

Dimethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Nucleophilic substitution reactions can produce a variety of phosphoramidate derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl(2-methoxyethyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

O,O-Diaryl N,N-Dialkyl Phosphoramidates

These compounds, such as O,O-dicresyl N,N-dimethyl phosphoramidate, replace the methoxyethyl group with aromatic substituents (e.g., cresyl or xylyl). Key differences include:

- Stability and Reactivity : Aryl esters (e.g., phenyl, naphthyl) enhance hydrolytic stability compared to alkyl esters, making them more suitable as prodrugs in biological systems .

- Applications : Diarylated phosphoramidates are prioritized in flame retardants due to their thermal resistance, whereas methoxyethyl variants are explored for solubility-driven applications like drug delivery .

Table 1: Structural and Functional Comparison

Phosphorothioates and Thiophosphates

Phosphorothioates (e.g., c-myc antisense oligonucleotides) replace one oxygen atom with sulfur. Comparative studies reveal:

- Biological Potency : N3’→P5’ phosphoramidate oligonucleotides exhibit superior in vivo antisense activity compared to phosphorothioates, with prolonged survival in leukemia models .

- Stability : Sulfur substitution increases nuclease resistance but may reduce target-binding affinity compared to phosphoramidates .

Zinc-Binding Phosphoramidates

Compounds like phosphoramidate monoacids (e.g., intermediates in aryloxyphosphoramidate bioactivation) show comparable zinc-binding efficacy to phosphate and thiophosphate analogs. For example:

Thermal and Chemical Stability

- Pyrolysis: Dimethyl phosphoramidate (DMPR) decomposes via P–N bond cleavage under heat, producing methylamine and phosphoric acid derivatives .

- Hydrolytic Resistance : Methoxyethyl ether linkages resist hydrolysis better than ester-linked aryl groups, favoring use in aqueous biological environments .

Q & A

Q. How can researchers optimize the synthesis conditions for dimethyl(2-methoxyethyl)phosphoramidate?

A full factorial experimental design is recommended to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. For example, in analogous phosphonate syntheses, five independent factors (e.g., reagent concentration, pH, time) were optimized using a 2^5 factorial design, enabling identification of interactions between variables and prediction of optimal yields . Statistical tools like ANOVA can validate the model’s accuracy by comparing predicted vs. experimental yields, ensuring reproducibility .

Q. What spectroscopic and chromatographic methods are reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) is critical for confirming structural integrity, particularly the phosphoramidate moiety. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with refractive index detection can assess purity. Reference data from the NIST Chemistry WebBook should be used to validate spectral signatures (e.g., IR absorption bands, NMR shifts) .

Q. What safety precautions are essential during experimental handling?

Due to potential toxicity, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste containing phosphoramidate derivatives must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination, as outlined in protocols for structurally similar organophosphates .

Q. How can researchers validate the purity of synthesized this compound?

Combine orthogonal methods:

- Elemental Analysis : Verify C, H, N, and P content against theoretical values.

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to quantify impurities.

- Melting Point Analysis : Compare observed ranges with literature data (if available).

- Titration : Acid-base titration for quantifying free amine or phosphate groups .

Advanced Research Questions

Q. How can response surface methodology (RSM) resolve contradictions in reported synthetic yields?

RSM identifies non-linear relationships between variables (e.g., temperature vs. catalyst loading) that may explain yield discrepancies. For example, a Central Composite Design (CCD) can model quadratic effects and optimize conditions beyond the limitations of linear factorial designs. Residual analysis and Cook’s distance tests help detect outliers or influential data points that skew results .

Q. What strategies are effective for modifying the compound’s physicochemical properties (e.g., solubility, stability)?

- Solubility : Introduce polar substituents (e.g., hydroxyl groups) via post-synthetic modification.

- Stability : Adjust pH during synthesis to minimize hydrolysis; use aprotic solvents (e.g., THF) to reduce nucleophilic attack on the phosphoramidate group.

- Thermal Stability : Thermogravimetric analysis (TGA) can guide selection of stabilizers (e.g., antioxidants) .

Q. How to design comparative studies with structurally analogous phosphoramidates?

- Structural Analog Selection : Prioritize compounds with variations in alkoxy groups (e.g., ethoxy vs. methoxy) or amine substituents.

- Benchmarking : Compare reaction kinetics (e.g., via pseudo-first-order models) and bioactivity (e.g., enzyme inhibition assays).

- Statistical Validation : Use multivariate analysis (MANOVA) to assess significance of structural differences on observed properties .

Q. What advanced statistical methods validate the robustness of synthesis optimization models?

- Design of Experiments (DOE) : Apply Taguchi methods to minimize variability under noisy conditions.

- Hypothesis Testing : Use t-tests or Fisher’s exact test to confirm factor significance (p < 0.05).

- Model Adequacy : Calculate R² (goodness-of-fit) and adjusted R² to avoid overfitting .

Q. How can computational modeling predict reaction pathways for novel derivatives?

Density Functional Theory (DFT) simulations can map energy profiles for key steps (e.g., nucleophilic substitution at the phosphorus center). Pair with experimental validation via isotopic labeling (e.g., ¹⁸O tracing) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.